[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)
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Overview
Description
Preparation Methods
The synthesis of RC-3095 involves several steps, including the use of specific reagents and conditions. One method involves the preparation of an in vivo formula by mixing dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 with water . The exact synthetic routes and industrial production methods are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
RC-3095 undergoes various chemical reactions, including interactions with bombesin and gastrin-releasing peptide receptors . Common reagents used in these reactions include dimethyl sulfoxide and trifluoroacetate salts . The major products formed from these reactions are typically related to its anti-inflammatory properties, such as the reduction of pro-inflammatory cytokines .
Scientific Research Applications
RC-3095 has been extensively studied for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation in models of arthritis, ulcerative colitis, and sepsis . The compound has also been studied for its effects on memory and cognitive functions .
Mechanism of Action
The mechanism of action of RC-3095 involves its antagonistic effects on the gastrin-releasing peptide receptor . This receptor is involved in various physiological processes, including inflammation and tumor growth. By blocking this receptor, RC-3095 reduces the levels of pro-inflammatory cytokines and inhibits the migration of neutrophils . Additionally, it has been shown to interfere with toll-like receptor 4 signaling, which plays a role in the immune response .
Comparison with Similar Compounds
RC-3095 is unique in its selective antagonism of the gastrin-releasing peptide receptor . Similar compounds include other bombesin receptor antagonists, such as RC-3095 TFA . These compounds share similar anti-inflammatory properties but may differ in their specific molecular targets and pathways . The uniqueness of RC-3095 lies in its specific inhibition of the gastrin-releasing peptide receptor, making it a valuable tool in the study of inflammatory diseases and cancer .
Properties
Molecular Formula |
C56H79N15O9 |
---|---|
Molecular Weight |
1106.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1 |
InChI Key |
IUYCRRDHLJIJBB-QAGBKCHLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56 |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56 |
Origin of Product |
United States |
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